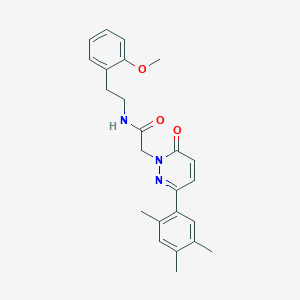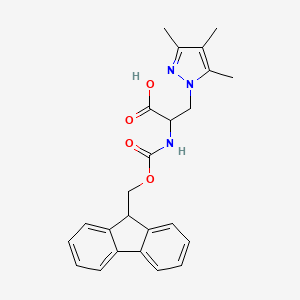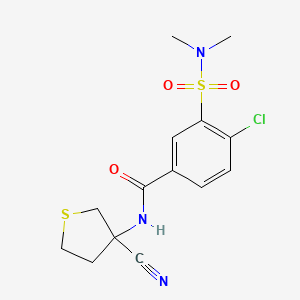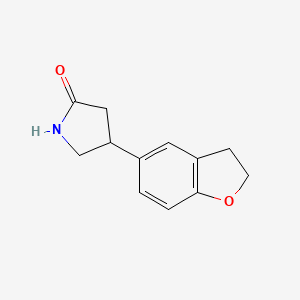
N-(2-methoxyphenethyl)-2-(6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-2-(6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridazino(4,5-b)indole-1-acetamide Compounds
- Compounds similar to N-(2-methoxyphenethyl)-2-(6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1(6H)-yl)acetamide have shown various activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties. An example provided in the study is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide (Habernickel, 2002).
Antinociceptive Activity of Derivatives
- A study on pyridazinone derivatives, including structures similar to the compound , demonstrated significant antinociceptive activity. This activity was evaluated using modified Koster's Test in mice, with results showing higher potency than aspirin in certain compounds (Doğruer, Şahin, Ünlü, Ito, 2000).
Cardiotonic Effects
- Research on dihydropyridazinone derivatives revealed potent positive inotropic effects in dogs. This suggests potential applications in developing therapies for heart-related conditions (Robertson et al., 1986).
Central Nervous System Activities
- Certain imidazo[1,2-b]pyridazines, which are structurally related, have shown binding affinity to rat brain membranes, suggesting potential implications in studying and treating neurological disorders (Barlin, Davies, Ireland, Zhang, 1992).
Anticancer Effects
- Modifications of similar pyridine derivatives have demonstrated notable anticancer effects. Studies have focused on altering specific groups within the compound to enhance antiproliferative activities against various cancer cell lines (Wang et al., 2015).
Antibacterial and Antifungal Activities
- Research on related acetamide derivatives has shown promising antibacterial and antifungal activities, with certain compounds exhibiting significant efficacy against pathogenic microorganisms (Debnath, Ganguly, 2015).
Insecticidal Properties
- Pyridine derivatives have been investigated for their potential as insecticides. Some studies reported significant aphidicidal activities, highlighting the potential of these compounds in agricultural applications (Bakhite et al., 2014).
Melatonin Receptor Ligands
- Imidazo[1,2-a]pyridines, structurally related to the compound , have been designed as melatonin receptor ligands. These compounds showed affinity for melatonin receptors, indicating potential for sleep-related and circadian rhythm research (El Kazzouli et al., 2011).
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-13-18(3)20(14-17(16)2)21-9-10-24(29)27(26-21)15-23(28)25-12-11-19-7-5-6-8-22(19)30-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITISKLSENMWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)



![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)
